molecular formula C15H20N4O2S B5402210 2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide

2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide

Cat. No.: B5402210
M. Wt: 320.4 g/mol
InChI Key: DYHNBHOUKAMEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide is a chemical compound that has gained significant attention in scientific research. It is a member of the 1,2,4-triazole family and is known for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science. In

Scientific Research Applications

2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, it has been investigated for its anti-inflammatory, anti-cancer, and anti-fungal properties. In agrochemicals, it has been studied for its herbicidal and fungicidal activities. In materials science, it has been explored for its potential use in the synthesis of metal nanoparticles and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide is not fully understood. However, it is believed to exert its biological activities by inhibiting various enzymes and pathways involved in inflammation, cancer, and fungal growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of fungi by disrupting their cell walls.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide is its diverse range of applications in different scientific research fields. It is also relatively easy to synthesize and has good stability. However, one of the limitations is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of 2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide. One area of interest is its potential use as a metal nanoparticle stabilizer and as a ligand in coordination chemistry. Another area of interest is its potential use as a lead compound for the development of new anti-inflammatory, anti-cancer, and anti-fungal agents. Further studies are needed to fully understand its mechanism of action and to optimize its biological activities.

Synthesis Methods

The synthesis of 2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide involves the reaction of 4-ethyl-5-mercapto-1,2,4-triazole with 3,4-dimethylbenzyl chloride in the presence of a base to form the intermediate 5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with acetic anhydride to yield the final product, this compound.

Properties

IUPAC Name

2-[[5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-4-19-14(17-18-15(19)22-9-13(16)20)8-21-12-6-5-10(2)11(3)7-12/h5-7H,4,8-9H2,1-3H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHNBHOUKAMEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)COC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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